Methyl 4-(1-methyl-1H-1,2,4-triazol-3-yl)benzoate
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Overview
Description
Methyl 4-(1-methyl-1H-1,2,4-triazol-3-yl)benzoate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(1-methyl-1H-1,2,4-triazol-3-yl)benzoate can be synthesized through a multi-step process. One common method involves the esterification of 4-(1-methyl-1H-1,2,4-triazol-3-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1-methyl-1H-1,2,4-triazol-3-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form corresponding oxides.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Oxidation: Formation of triazole oxides.
Reduction: Formation of 4-(1-methyl-1H-1,2,4-triazol-3-yl)benzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Methyl 4-(1-methyl-1H-1,2,4-triazol-3-yl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmacologically active compounds, including antifungal and anticancer agents.
Materials Science: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a tool in biochemical assays and studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of Methyl 4-(1-methyl-1H-1,2,4-triazol-3-yl)benzoate involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes or bind to receptors, thereby modulating biological pathways. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Similar structure but lacks the methyl ester group.
Methyl 1H-1,2,4-triazole-3-carboxylate: Similar triazole ring but different substitution pattern on the aromatic ring.
Uniqueness
Methyl 4-(1-methyl-1H-1,2,4-triazol-3-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the triazole ring and the methyl ester group allows for versatile chemical modifications and applications in various fields .
Biological Activity
Methyl 4-(1-methyl-1H-1,2,4-triazol-3-yl)benzoate is a chemical compound that has garnered interest due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and various applications in medicinal chemistry and materials science.
Chemical Structure and Synthesis
This compound has the molecular formula C11H11N3O2 and a molecular weight of 217.22 g/mol. The compound features a benzoate moiety linked to a triazole ring, which is crucial for its biological activity.
Synthesis Method:
The synthesis typically involves the esterification of 4-(1-methyl-1H-1,2,4-triazol-3-yl)benzoic acid with methanol in the presence of sulfuric acid as a catalyst. This process is usually conducted under reflux conditions to ensure complete conversion of the acid to the ester .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: Triazole derivatives are known to inhibit cytochrome P450 enzymes, which are essential for drug metabolism. This inhibition can lead to enhanced efficacy of co-administered drugs by preventing their metabolism.
- Antimicrobial Activity: The compound exhibits significant antimicrobial properties against various pathogens. Its mechanism may involve disrupting cellular functions or inhibiting essential metabolic pathways in bacteria and fungi .
Antifungal and Antibacterial Properties
This compound has shown promising antifungal and antibacterial activities. Studies have demonstrated its effectiveness against a range of Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans. The Minimum Inhibitory Concentration (MIC) values indicate strong potential for therapeutic applications .
Antioxidant Activity
The compound also exhibits antioxidant properties. Research indicates that it can scavenge free radicals effectively, contributing to its potential use in preventing oxidative stress-related diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of triazole derivatives, including this compound:
Applications in Medicinal Chemistry
This compound serves as a precursor in the synthesis of various pharmacologically active compounds. Its unique chemical structure allows for modifications that can enhance bioactivity and reduce toxicity.
Potential Therapeutic Uses:
- Antifungal Agents: Due to its ability to inhibit fungal growth.
- Antibacterial Agents: Effective against resistant bacterial strains.
- Antioxidants: Potential use in formulations aimed at reducing oxidative stress.
Properties
IUPAC Name |
methyl 4-(1-methyl-1,2,4-triazol-3-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-14-7-12-10(13-14)8-3-5-9(6-4-8)11(15)16-2/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLQCMYZSJOGDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=N1)C2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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